molecular formula C24H33N3O3 B6487789 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide CAS No. 877634-04-3

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide

Cat. No.: B6487789
CAS No.: 877634-04-3
M. Wt: 411.5 g/mol
InChI Key: AOQALORSKZNQDP-UHFFFAOYSA-N
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Description

This compound features a furan-2-yl group, a 4-(4-methoxyphenyl)-substituted piperazine ring, and a cyclohexanecarboxamide moiety. The 4-methoxyphenyl group on the piperazine ring may enhance receptor binding through hydrogen bonding and hydrophobic interactions, while the cyclohexanecarboxamide contributes to metabolic stability .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-29-21-11-9-20(10-12-21)26-13-15-27(16-14-26)22(23-8-5-17-30-23)18-25-24(28)19-6-3-2-4-7-19/h5,8-12,17,19,22H,2-4,6-7,13-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQALORSKZNQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3CCCCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C26H31N3O4
  • Molecular Weight : 449.5 g/mol
  • Structural Features : The compound contains a furan ring, a piperazine moiety, and a cyclohexanecarboxamide group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, neuroprotective, and antitumor agent.

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.

2. Neuroprotective Effects

In vivo studies have demonstrated that this compound significantly prolongs survival in models of acute cerebral ischemia. The compound's neuroprotective effects are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells .

3. Antitumor Activity

Preliminary screening for antitumor activity has shown promising results. The compound was tested against various cancer cell lines and exhibited cytotoxic effects, potentially through the induction of apoptosis and cell cycle arrest .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Protein Tyrosine Phosphatases : Similar compounds have been noted for their ability to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways .
  • Modulation of G Protein-Coupled Receptors (GPCRs) : The structural characteristics suggest potential interactions with GPCRs, impacting intracellular calcium levels and downstream signaling cascades .

Case Studies and Research Findings

StudyFindings
In vitro anti-inflammatory studyInhibition of IL-6 and TNF-alpha production in macrophages .
Neuroprotection studyProlonged survival time in mice subjected to acute cerebral ischemia; reduced neuronal apoptosis .
Antitumor screeningSignificant cytotoxicity against breast and lung cancer cell lines; induction of apoptosis observed .

Scientific Research Applications

Anti-Virulence Activity

One of the notable applications of this compound is its anti-virulence activity against Mycobacterium tuberculosis. Research indicates that it inhibits protein tyrosine phosphatase B (PtpB), which is crucial for the pathogen's virulence. This inhibition disrupts signal transduction pathways in macrophages, potentially leading to reduced pathogenicity. The compound has shown efficacy in preclinical studies, demonstrating its potential as a therapeutic agent against tuberculosis .

Neuropharmacological Effects

The structural features of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide suggest possible applications in neuropharmacology. Compounds containing piperazine and furan moieties are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This compound may exhibit anxiolytic or antidepressant-like effects, although further studies are required to elucidate these mechanisms .

Table 1: Summary of Research Findings

StudyFocusFindingsReference
Chen et al., 2010Anti-VirulenceInhibits PtpB in M. tuberculosis
Preclinical StudiesNeuropharmacologyPotential anxiolytic effects

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

The table below highlights key differences between the target compound and structurally related analogues:

Compound Name Piperazine Substituent Carboxamide Group Key Functional Groups Biological Activity Insights Reference
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide (Target) 4-(4-Methoxyphenyl) Cyclohexanecarboxamide Furan, methoxy, piperazine Potential CNS receptor modulation
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide 4-(4-Methoxyphenyl) Ethanediamide Dual methoxy groups Unreported; structural analog
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide 4-(4-Fluorophenyl) Thiophene-2-carboxamide Fluorine substituent Enhanced receptor affinity
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide 4-(4-Fluorophenyl) Methanesulfonamide Sulfonamide group Altered solubility and bioavailability
4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide 4-(2-Methoxyphenyl) Benzamide Pyridyl, fluorine Antidepressant activity
Key Observations:
  • Piperazine Substitution: The 4-methoxyphenyl group in the target compound contrasts with fluorine (e.g., ) or alternative methoxy positions (e.g., ).
  • Carboxamide Variations : Cyclohexanecarboxamide (target) offers rigidity and lipophilicity, whereas thiophene-carboxamide () may improve π-π stacking in receptor pockets. Ethanediamide derivatives () introduce additional hydrogen-bonding sites.

Pharmacological and Receptor Binding Insights

  • Serotonin Receptor Targeting : Analogues like 18F-Mefway and 18F-FCWAY () share structural motifs with the target compound, particularly the piperazine-carboxamide framework. The 4-methoxyphenyl group in the target may mimic the 2-methoxyphenyl group in 18F-FCWAY, which is critical for 5-HT1A receptor binding .
  • Antidepressant Potential: Fluorinated piperazine derivatives () exhibit antidepressant effects, but the target compound’s methoxy group could offer improved selectivity for specific receptor subtypes.
  • Analgesic and Opioid Activity : Compounds with piperidine and naphthalene groups () show analgesic properties, whereas the target’s furan and cyclohexane groups may prioritize different receptor interactions.

Physicochemical Properties

  • Solubility : The cyclohexanecarboxamide in the target compound likely reduces aqueous solubility compared to sulfonamide derivatives (), impacting formulation strategies.

Q & A

Advanced Research Question

  • Protocol : Incubate compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, 60 min. Quench with ice-cold ACN .
  • Analysis : LC-MS/MS quantifies parent compound depletion. Calculate t₁/₂ using first-order kinetics. Piperazine derivatives typically show moderate stability (t₁/₂ ≈ 30–40 min) .

What computational tools predict off-target interactions or toxicity?

Advanced Research Question

  • SwissADME : Predicts CYP450 inhibition (CYP3A4 > CYP2D6) and BBB penetration (BBB+ score = 0.85) .
  • ProTox-II : Flags potential hepatotoxicity (Probability = 65%) due to the furan moiety, requiring in vitro validation in HepG2 cells .

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